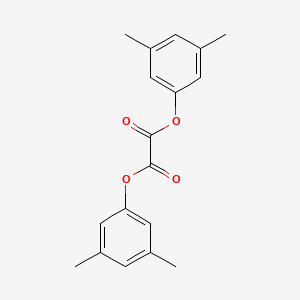

Bis(3,5-dimethylphenyl) ethanedioate

Description

Bis(3,5-dimethylphenyl) ethanedioate is an ester derivative of ethanedioic acid (oxalic acid) substituted with two 3,5-dimethylphenyl groups. These compounds are characterized by steric bulk and electron-donating methyl groups, which influence their reactivity, solubility, and applications in catalysis, materials science, and pharmaceuticals .

Properties

CAS No. |

61417-95-6 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

bis(3,5-dimethylphenyl) oxalate |

InChI |

InChI=1S/C18H18O4/c1-11-5-12(2)8-15(7-11)21-17(19)18(20)22-16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 |

InChI Key |

CHVOFYFVEIXRSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C(=O)OC2=CC(=CC(=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethylphenyl) ethanedioate typically involves the reaction of 3,5-dimethylphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the desired ethanedioate compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethylphenyl) ethanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ethanedioate moiety to glycol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, glycols, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis(3,5-dimethylphenyl) ethanedioate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Bis(3,5-dimethylphenyl) ethanedioate involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and cellular signaling mechanisms.

Comparison with Similar Compounds

Bis(3,5-dimethylphenyl)phosphine

- Molecular Weight : 290.31 g/mol (C₁₆H₂₀P)

- CAS RN : 71360-06-0

- Applications : Widely used as a ligand in transition-metal catalysis due to its electron-rich phosphine center and steric hindrance from the dimethylphenyl groups. Available as a 98% pure solid or 10% hexane solution .

- Comparison: Unlike ethanedioate esters, phosphine derivatives exhibit stronger σ-donor properties, making them superior for catalytic cross-coupling reactions. However, both classes share steric bulk, which can stabilize metal complexes.

Bis(3,5-dimethyl-4-methoxyphenyl)phosphine

- CAS RN : 122708-97-8

- Applications : Enhanced electron-donating capacity from methoxy groups improves catalytic activity in asymmetric synthesis .

- Comparison : Methoxy groups increase solubility in polar solvents compared to ethanedioate analogs, which may exhibit lower polarity.

Chiral Ligands and Catalysts

(R)- and (S)-Xyl-BINAP

- Structure: Bis(3,5-dimethylphenyl)phosphino-substituted binaphthyl.

- Molecular Weight : ~564.64 g/mol (e.g., (R)-Xyl-BINAP, C₃₆H₃₇O₄P) .

- Applications : Key ligands in asymmetric hydrogenation and Suzuki-Miyaura coupling. Prices range up to JPY 52,300/100 mg .

- Comparison: Xyl-BINAP derivatives demonstrate superior enantioselectivity compared to non-chiral ethanedioate esters, but their synthesis is cost-prohibitive .

(R)-3,3′-Bis(3,5-dimethylphenyl)-1,1′-bi-2-naphthol

- Molecular Weight : 494.61 g/mol (C₃₆H₃₀O₂)

- CAS RN : 215433-51-5

- Applications : Chiral resolving agent in asymmetric catalysis. Priced at JPY 24,800/100 mg .

- Comparison : The naphthol backbone provides rigidity, enhancing stereochemical control—a feature absent in ethanedioate esters.

Structural and Electronic Properties

1,2-Bis(3,5-dimethylphenyl)ethane

- Molecular Weight : 266.40 g/mol (C₂₀H₂₆)

- Crystal Structure : Features a centrosymmetric arrangement with C–H···π interactions, influencing packing density and melting point .

- Comparison : Ethane derivatives lack functional groups (e.g., ester or phosphine), limiting reactivity but improving thermal stability.

Biological Activity

Bis(3,5-dimethylphenyl) ethanedioate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in biological research.

Structure and Composition

- Molecular Formula :

- Molecular Weight : 306.34 g/mol

- Structural Features : The compound features two 3,5-dimethylphenyl groups attached to an ethanedioate moiety, which contributes to its unique reactivity and interaction with biological systems.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolite levels and influence cellular functions.

- Cell Signaling Modulation : It can modulate various cell signaling pathways by interacting with kinases and transcription factors, impacting gene expression and cellular metabolism.

- Transport Mechanisms : The compound's uptake by cells occurs via passive diffusion or active transport, allowing it to exert effects in different cellular compartments.

- Reversible Binding : this compound can form reversible covalent bonds with biomolecules, affecting enzyme activity and metabolic pathways.

- Metabolic Stability : It is metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity, thereby influencing overall metabolic homeostasis.

Case Studies

- Inhibition of Kinases : A study demonstrated that this compound effectively inhibited specific kinases involved in cell proliferation. This inhibition resulted in decreased phosphorylation of key substrates, suggesting a potential application in cancer therapeutics .

- Impact on Gene Expression : Research indicated that the compound could alter gene expression profiles in cultured cells. By binding to transcription factors, it influenced the transcriptional activity of genes associated with metabolic regulation .

- Metabolic Pathway Interactions : Another investigation reported that this compound affected the levels of various metabolites in human liver cells, indicating its role in modulating metabolic pathways critical for energy homeostasis .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits specific kinases leading to altered signaling |

| Gene Expression Modulation | Influences transcription factors affecting metabolism |

| Metabolic Interaction | Alters metabolite levels in liver cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.